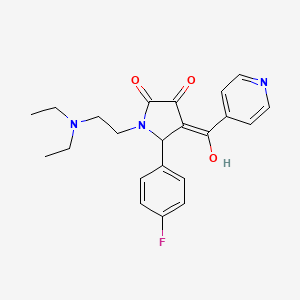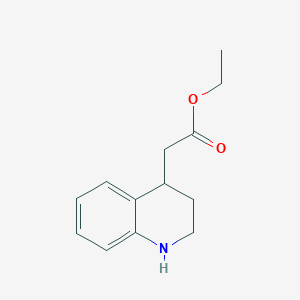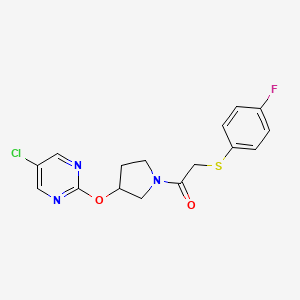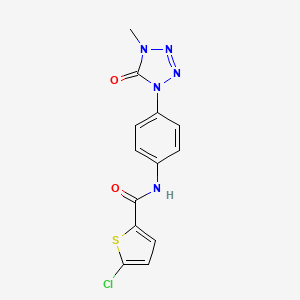
4-keto-L-proline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-keto-L-proline hydrobromide is a chemical compound with the formula C5H8BrNO3 and a molecular weight of 210.03 g/mol . It is offered by several scientific companies for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H8BrNO3 . The InChI Key for this compound is SFSROLZHCPCODJ-WCCKRBBISA-N .Wissenschaftliche Forschungsanwendungen
Proline Analogues in Cellular Metabolism and Macromolecule Synthesis
Synthetic proline analogues, including variants of L-proline, play a pivotal role in understanding cellular metabolism and the regulation of macromolecule synthesis in prokaryotic and eukaryotic cells. They serve as valuable reagents for investigating these fundamental processes. Additionally, they find industrial applications, such as in the generation of microorganisms that overproduce L-proline by isolating mutants resistant to L-proline analogues. These analogues are also potential candidates for modifying the biological, pharmaceutical, or physicochemical properties of peptides (Bach & Takagi, 2013).
Synthetic Approaches in Peptide Analogues
The development of synthetic approaches to incorporate 4-keto-L-proline into peptide analogues is an area of significant interest. An improved synthesis method involves the fluorination of Z-4-keto-L-proline benzyl ester to yield compounds for peptide construction. This process is crucial for creating various peptide analogues containing 4-keto-L-proline, providing a pathway to synthesize diverse pharmaceuticals (Sufrin et al., 2009).
Hydroxy-amino-acids in Pharmaceutical Synthesis
Hydroxy amino acids, closely related to 4-keto-L-proline, demonstrate significant utility in the synthesis of chiral drugs and pharmaceutical intermediates. Their properties and applications in the pharmaceutical industry are extensively researched, indicating their potential in antifungal, antibacterial, antiviral, and anticancer treatments (Sun et al., 2018).
Catalytic Applications in Synthesis
The utilization of 4-hydroxy-2-ketoacid derivatives, which are related to 4-keto-L-proline, as building blocks in amino acid synthesis, is a significant area of research. Catalytic processes involving these compounds are essential for generating a range of ketoacid compounds used in the synthesis of amino acids and hydroxy carboxylic acids (Hernández et al., 2017).
Hydroxyproline as a Biochemical Marker
Investigations into hydroxyproline, a derivative of proline, have highlighted its role as a potential biochemical marker in various diseases. Its altered levels are associated with several disorders, making it a candidate for understanding disease pathogenesis and molecular pathophysiology (Srivastava et al., 2016).
Metabolic Engineering for Hydroxyproline Production
Metabolic engineering strategies to produce hydroxyproline, a derivative of proline, are being explored for medicinal and industrial applications. This involves constructing microbial cell factories to improve the biosynthetic pathway for trans-4-hydroxy-L-proline production (Zhang et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-keto-L-proline hydrobromide involves the oxidation of L-proline to form 4-keto-L-proline, followed by the reaction of 4-keto-L-proline with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "L-proline", "Sodium periodate", "Hydrobromic acid", "Sodium chloride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of L-proline in 100 mL of water.", "Step 2: Add 10 g of sodium periodate to the solution and stir for 2 hours at room temperature.", "Step 3: Filter the solution to remove any insoluble material.", "Step 4: Add 50 mL of hydrobromic acid to the solution and stir for 1 hour at room temperature.", "Step 5: Add 50 mL of water to the solution and stir for an additional 30 minutes.", "Step 6: Add 10 g of sodium chloride to the solution and stir for 10 minutes.", "Step 7: Filter the solution to remove any insoluble material.", "Step 8: Add 10 g of sodium bicarbonate to the solution and stir for 10 minutes.", "Step 9: Filter the solution to remove any insoluble material.", "Step 10: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 11: Dissolve the crude product in ethanol and recrystallize to obtain pure 4-keto-L-proline hydrobromide." ] } | |
| 75776-67-9 | |
Molekularformel |
C5H8BrNO3 |
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
4-oxopyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C5H7NO3.BrH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H |
InChI-Schlüssel |
SFSROLZHCPCODJ-UHFFFAOYSA-N |
SMILES |
C1C(NCC1=O)C(=O)O.Br |
Kanonische SMILES |
C1C(NCC1=O)C(=O)O.Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)



![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
